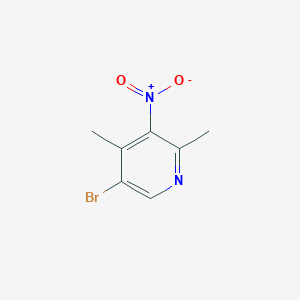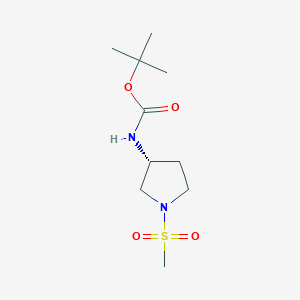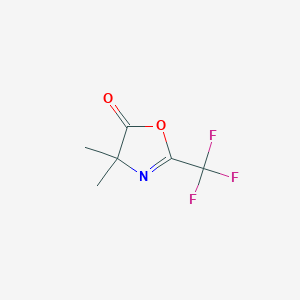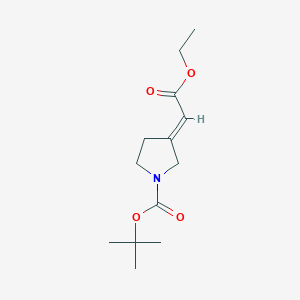
Acetonitrile, (purin-6-ylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile, (purin-6-ylthio)-: is a compound that combines the properties of acetonitrile and purine-6-thiol. Acetonitrile is a colorless liquid with the chemical formula CH₃CN, known for its use as a solvent in organic synthesis and chromatography . Purine-6-thiol is a derivative of purine, a nitrogen-containing heterocycle that is a fundamental component of nucleic acids. The combination of these two components results in a compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetonitrile, (purin-6-ylthio)- typically involves the reaction of purine-6-thiol with N-(chloroacetyl) dipeptide esters. This reaction is carried out in an aqueous medium at elevated temperatures (around 100°C) in the presence of alkaline agents such as sodium hydroxide, carbonate, or bicarbonate . The reaction conditions are carefully controlled to preserve the ester grouping and avoid hydrolysis .
Industrial Production Methods: While specific industrial production methods for acetonitrile, (purin-6-ylthio)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Acetonitrile, (purin-6-ylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Acetonitrile, (purin-6-ylthio)- is used as a building block in organic synthesis.
Biology: In biological research, the compound is studied for its potential as an antimetabolite, interfering with nucleic acid metabolism and exhibiting anticancer properties .
Medicine: The compound’s potential anticancer properties make it a candidate for drug development. It is also explored for its antiviral and antimicrobial activities .
Industry: Acetonitrile, (purin-6-ylthio)- is used in the synthesis of peptides and other biologically active molecules. Its role as a versatile intermediate makes it valuable in the production of various chemical products .
Mécanisme D'action
The mechanism of action of acetonitrile, (purin-6-ylthio)- involves its interaction with nucleic acids and proteins. The purine-6-thiol moiety can interfere with DNA and RNA synthesis, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in its potential anticancer and antiviral activities . The compound may also interact with specific enzymes and receptors, modulating their activity and affecting cellular pathways .
Comparaison Avec Des Composés Similaires
Acetonitrile: A simple nitrile used as a solvent and intermediate in organic synthesis.
Purine-6-thiol: A purine derivative with potential anticancer properties.
Aminoacetonitrile: A related compound used in the synthesis of amino acids and peptides.
Uniqueness: Acetonitrile, (purin-6-ylthio)- is unique due to its combination of acetonitrile and purine-6-thiol properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its potential as an antimetabolite and its versatility in organic synthesis make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
5443-91-4 |
|---|---|
Formule moléculaire |
C7H5N5S |
Poids moléculaire |
191.22 g/mol |
Nom IUPAC |
2-(7H-purin-6-ylsulfanyl)acetonitrile |
InChI |
InChI=1S/C7H5N5S/c8-1-2-13-7-5-6(10-3-9-5)11-4-12-7/h3-4H,2H2,(H,9,10,11,12) |
Clé InChI |
YPTKQMBEDCVGLW-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(=NC=N2)SCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B11767497.png)





![6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B11767537.png)



![N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11767578.png)
![(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11767579.png)
![8-Methoxy-2-methylbenzofuro[2,3-b]pyridine](/img/structure/B11767582.png)
